molecular formula C20H15NO3 B2423997 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one CAS No. 1607436-56-5

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one

Cat. No.: B2423997
CAS No.: 1607436-56-5
M. Wt: 317.344
InChI Key: NGAMSMKWUMKFGZ-UHFFFAOYSA-N
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Description

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is an organic compound that features a benzoylphenoxy group attached to a pyridine ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Benzoylphenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzophenone with an appropriate halogenated pyridine derivative under basic conditions to form the benzoylphenoxy intermediate.

    Coupling Reaction: The benzoylphenoxy intermediate is then coupled with a suitable ethanone derivative in the presence of a catalyst, such as palladium, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzoylphenoxy and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique optical or electronic properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylphenoxy and pyridine moieties play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethan-1-one: This compound features a nitrophenoxy group instead of a benzoylphenoxy group and exhibits different chemical and biological properties.

    1-(6-(4-Bromo-2-chlorophenoxy)pyridin-3-yl)ethan-1-one: This compound features a bromo-chlorophenoxy group and has distinct reactivity and applications.

Uniqueness

1-(6-(4-Benzoylphenoxy)pyridin-3-yl)ethan-1-one is unique due to its specific combination of benzoylphenoxy and pyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-(4-benzoylphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-14(22)17-9-12-19(21-13-17)24-18-10-7-16(8-11-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAMSMKWUMKFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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